2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline
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Overview
Description
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline is a heterocyclic compound that features a pyrazole ring attached to a chlorinated aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and aniline functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrazole derivatives under specific conditions. One common method includes the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by the nucleophilic substitution reaction with a pyrazole derivative . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine-functionalized pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline include other pyrazole derivatives and chlorinated aniline compounds. Examples include:
- 2-(1H-pyrazol-1-yl)methyl)-4-chloroaniline
- 2-(1H-pyrazol-1-yl)methyl)-3-chloroaniline
- 2-(1H-pyrazol-1-yl)methyl)-5-bromoaniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the aniline ring and the pyrazole moiety at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
922711-58-8 |
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Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-chloro-2-(pyrazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2 |
InChI Key |
IAUJMJSRAHUUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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